

Swietenine: A Technical Guide to its Discovery, Origin, and Biological Significance

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Compound of Interest

Compound Name: Swietenine

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Abstract

Swietenine, a prominent tetranortriterpenoid limonoid derived from the seeds of the Mahogany tree, *Swietenia macrophylla*, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and origin of **swietenine**, its physicochemical properties, and detailed methodologies for its extraction, isolation, and characterization. Furthermore, this document elucidates the key signaling pathways modulated by **swietenine**, supported by quantitative data on its biological efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Swietenia macrophylla King, a member of the Meliaceae family, is a large deciduous tree native to the tropical regions of the Americas.[1] Traditionally, various parts of this plant, particularly the seeds, have been utilized in folk medicine for the treatment of a range of ailments, including diabetes, hypertension, and inflammation.[2] Phytochemical investigations into the seeds of *S. macrophylla* have revealed a rich concentration of limonoids, a class of chemically complex and highly oxygenated tetracyclic triterpenes. Among these, **swietenine** stands out as a major bioactive constituent.[3]

The discovery of **swietenine** has paved the way for numerous studies investigating its pharmacological potential. Research has demonstrated its significant anti-inflammatory, antidiabetic, antioxidant, and hypolipidemic properties, making it a promising candidate for the development of novel therapeutic agents.[4][5] This guide aims to consolidate the current knowledge on **swietenine**, with a focus on its discovery, chemical nature, and the experimental methodologies used to study it.

Physicochemical Properties of Swietenine

Swietenine is a tetranortriterpenoid characterized by a complex molecular structure. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃₂ H ₄₀ O ₉	[6]
Molecular Weight	568.66 g/mol	[6]
IUPAC Name	[(1R,2S,5R,6R,10S,13S,14R,16S)-6-(furan-3-yl)-16-[(1R)-1-hydroxy-2-methoxy-2-oxoethyl]-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.0 ² , ¹¹ .0 ⁵ , ¹⁰]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate	[6]
CAS Number	4801-97-2	[6]
Appearance	Colorless needles	[1]

Experimental Protocols

Extraction of Swietenine from Swietenia macrophylla Seeds

The following protocol is a composite methodology based on established procedures for the extraction of **swietenine** and other limonoids from *S. macrophylla* seeds.

3.1.1. Materials and Equipment

- Dried seeds of *Swietenia macrophylla*
- Blender or grinder
- Soxhlet apparatus or large glass container for maceration
- Ethanol (96%) or Methanol
- Rotary evaporator
- Filtration apparatus (e.g., Whatman filter paper, Buchner funnel)

3.1.2. Procedure

- Sample Preparation: Air-dry the seeds of *Swietenia macrophylla* and grind them into a coarse powder.
- Extraction:
 - Maceration: Soak 200 g of the powdered seeds in 800 mL of 96% ethanol for 72 hours at room temperature, with occasional agitation.[6]
 - Soxhlet Extraction: Alternatively, subject the powdered seeds to continuous extraction in a Soxhlet apparatus with ethanol or methanol for several hours until the solvent runs clear.
- Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
- Concentration: Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a crude extract.
- Drying: Dry the concentrated extract completely to yield the crude ethanolic or methanolic extract.

Isolation and Purification of Swietenine

The crude extract obtained is a complex mixture of compounds. **Swietenine** is typically isolated and purified using chromatographic techniques.

3.2.1. Materials and Equipment

- Crude extract of *S. macrophylla* seeds
- Silica gel (for column chromatography)
- Glass column for chromatography
- Solvents: Hexane, Chloroform, Ethyl Acetate
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- Developing chamber for TLC
- UV lamp for visualization
- Fraction collector
- Rotary evaporator

3.2.2. Procedure

- Fractionation of Crude Extract:
 - Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
 - Adsorb the dissolved extract onto a small amount of silica gel.
 - Dry the silica gel-adsorbed extract.
- Column Chromatography:
 - Prepare a silica gel column packed in hexane.
 - Load the dried silica gel-adsorbed extract onto the top of the column.
 - Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of chloroform and then ethyl acetate. A common

gradient system is a stepwise increase of chloroform in hexane (e.g., 9:1, 8:2, ..., 1:9, 100% chloroform), followed by a gradient of ethyl acetate in chloroform.[7]

- Fraction Collection and Analysis:
 - Collect fractions of the eluate using a fraction collector.
 - Monitor the separation by spotting aliquots of each fraction on a TLC plate.
 - Develop the TLC plate in a suitable solvent system (e.g., chloroform:ethyl acetate, 8:2 v/v).
 - Visualize the spots under a UV lamp.
 - Combine the fractions containing the compound with the same R_f value as a **swietenine** standard (if available) or the major spot corresponding to a limonoid.
- Purification and Crystallization:
 - Concentrate the combined fractions containing **swietenine** using a rotary evaporator.
 - Recrystallize the residue from a suitable solvent system (e.g., methanol or chloroform-hexane) to obtain pure, crystalline **swietenine**.



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Caption: Experimental workflow for the extraction and isolation of **swietenine**.

Quantitative Data

Yield of Extracts

The yield of extracts from *Swietenia macrophylla* seeds varies depending on the solvent used for extraction. While the specific yield of pure **swietenine** is not consistently reported in the

literature, the yields of various crude extracts provide an indication of the abundance of extractable compounds.

Extraction Solvent	Yield (% w/w)	Reference
Hexane	47.0	[8]
Chloroform	14.0	[8]
Ethyl Acetate	2.0	[8]
Methanol	13.0 - 55.0	[8]
Ethanol	27.0	[8]
Water	3.0	[8]

Biological Activity of Swietenine

Swietenine has demonstrated significant dose-dependent biological activities in various in vitro and in vivo models.

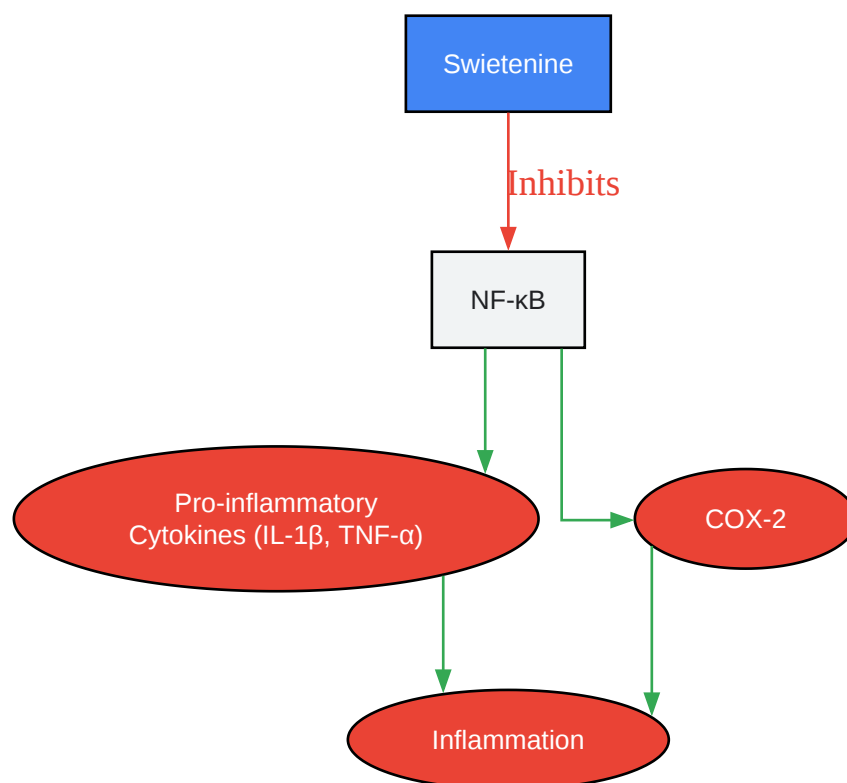
Biological Activity	Model	Dosage/Concentration	Effect	Reference
Hypoglycemic	Neonatal-streptozotocin induced type 2 diabetic rats	25 mg/kg body weight	Significant decrease in fasting blood glucose	[9]
Neonatal-streptozotocin induced type 2 diabetic rats	50 mg/kg body weight	More pronounced decrease in fasting blood glucose	[9]	
Hypolipidemic	Neonatal-streptozotocin induced type 2 diabetic rats	25 mg/kg body weight	Significant decrease in serum lipids	[9]
Neonatal-streptozotocin induced type 2 diabetic rats	50 mg/kg body weight	More pronounced decrease in serum lipids	[9]	
Anti-inflammatory	LPS-stimulated RAW 264.7 cells	IC ₅₀ : 36.32 μ M	Inhibition of Nitric Oxide (NO) production	[1]

Signaling Pathways Modulated by Swietenine

Swietenine exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Pathway

Swietenine has been shown to inhibit the production of pro-inflammatory mediators. This is achieved, in part, through the downregulation of the Nuclear Factor-kappa B (NF- κ B) pathway and the subsequent reduction in the expression of inflammatory cytokines and enzymes like COX-2.

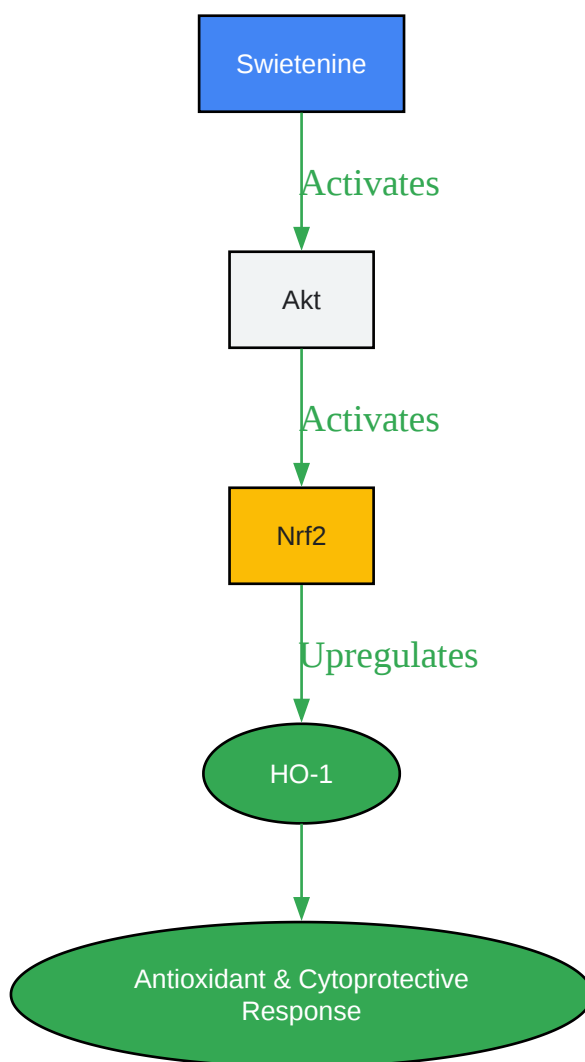


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Caption: **Swietenine**'s anti-inflammatory signaling pathway.

Antioxidant and Cytoprotective Pathway

A significant mechanism of action for **swietenine** is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. **Swietenine** promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1). The activation of this pathway is also linked to the upstream kinase, Akt.



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Caption: **Swietenine**'s activation of the Akt/Nrf2/HO-1 pathway.

Conclusion

Swietenine, a major limonoid from *Swietenia macrophylla* seeds, exhibits a remarkable range of biological activities that hold significant promise for therapeutic applications. Its anti-inflammatory, antidiabetic, and antioxidant properties are well-documented and are mediated through the modulation of key signaling pathways such as NF- κ B and Nrf2. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of **swietenine** as a potential drug candidate. Future studies should focus on optimizing extraction and purification processes to improve yield, conducting

comprehensive preclinical and clinical trials to establish safety and efficacy, and exploring its full therapeutic potential for various human diseases.

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